molecular formula C22H22ClFN4O2S B2861568 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216993-29-1

4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2861568
M. Wt: 460.95
InChI Key: BMIJKVZCJUNRGI-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride” appears to be a complex organic molecule. It contains several functional groups including a cyano group (-CN), a benzamide group, a fluorobenzo[d]thiazol-2-yl group, and a morpholinopropyl group. The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that its synthesis would involve several steps, each introducing a different functional group. The synthesis could potentially involve techniques such as nucleophilic substitution, condensation reactions, and amide bond formation.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzamide and fluorobenzo[d]thiazol-2-yl groups are aromatic, which could contribute to the compound’s stability and potentially its reactivity. The morpholinopropyl group could introduce steric hindrance and affect the compound’s solubility and reactivity.



Chemical Reactions Analysis

Again, without specific experimental data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the cyano group could make it susceptible to reactions such as hydrolysis or reduction. The amide group could potentially undergo hydrolysis under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the cyano and amide groups could affect its polarity and therefore its solubility in different solvents. The fluorobenzo[d]thiazol-2-yl group could potentially affect its photophysical properties.


Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized compounds with structural similarities to 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, demonstrating significant antimicrobial and antifungal activities. For instance, compounds derived from fluoro substituted sulphonamide benzothiazole and morpholine have been evaluated for their antimicrobial efficacy, showing promising results against various bacterial and fungal strains (Jagtap et al., 2010). Similarly, fluorine-containing thiadiazolotriazinones have been synthesized and screened for antibacterial activities, highlighting the role of fluorine and related structures in enhancing antimicrobial properties (Holla et al., 2003).

Anticancer Activity

Research into benzothiazole derivatives, including those with morpholine groups, has uncovered potential anticancer activities. A study on 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives revealed interesting anticancer activities against specific cell lines, suggesting that similar structures could be explored for their antitumor potential (Nowak et al., 2014).

Sensor Applications

Benzothiazole and morpholine structures have also been integrated into fluorescent sensors for detecting metal ions, showcasing the versatility of these functional groups in creating sensitive and selective detection systems (Suman et al., 2019). This indicates potential research applications in environmental monitoring and bioanalytical assays.

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.


Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. Always consult a qualified chemist or chemical engineer when working with unknown compounds.


properties

IUPAC Name

4-cyano-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S.ClH/c23-18-6-7-19-20(14-18)30-22(25-19)27(9-1-8-26-10-12-29-13-11-26)21(28)17-4-2-16(15-24)3-5-17;/h2-7,14H,1,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIJKVZCJUNRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

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